

Validating the Bifunctional Catalytic Activity of Nickel Telluride (Ni_3Te_2): A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nickel telluride*

Cat. No.: *B1630438*

[Get Quote](#)

Nickel telluride (Ni_3Te_2) has emerged as a highly efficient and stable non-precious metal catalyst for electrochemical water splitting. Its notable bifunctional activity for both the Oxygen Evolution Reaction (OER) and the Hydrogen Evolution Reaction (HER) in alkaline media positions it as a promising alternative to expensive noble metal catalysts like RuO_2 and IrO_2 . This guide provides an objective comparison of Ni_3Te_2 's performance against other transition metal chalcogenides and outlines the experimental protocols for its synthesis and evaluation.

Performance Comparison of Bifunctional Electrocatalysts

The efficacy of an electrocatalyst is primarily determined by its overpotential (the extra voltage required to drive the reaction at a certain current density) and its Tafel slope (which indicates the reaction kinetics). For bifunctional catalysts, the overall cell voltage required for water splitting at a specific current density is a critical metric. The data presented below summarizes the performance of Ni_3Te_2 in comparison to its sulfide and selenide counterparts and other notable catalysts.

Catalyst	Reaction	Overpotenti al @ 10 mA/cm ² (mV)	Tafel Slope (mV/dec)	Electrolyte	Reference
Ni ₃ Te ₂	OER	180	-	1 M KOH	[1][2]
HER	310	-	1 M KOH	[1]	
Ni ₃ Se ₂	OER	190	-	1 M KOH	[2][3]
HER	-	-	1 M KOH		
Ni ₃ S ₂	OER	260	-	1 M KOH	[2]
HER	-	-	1 M KOH		
Ni ₃ S ₂ -Fe-Ni	OER	190	-	-	[4]
HER	83	-	-	[4]	
Fe-doped Ni ₃ S ₂	OER	267	-	Alkaline	[5]
HER	75	-	Alkaline	[5]	
CoSe ₂	OER	-	50	1 M KOH	[1]
HER	-	40	0.5 M H ₂ SO ₄	[1]	
NiSe ₂	OER	-	38	1 M KOH	[1]
HER	-	44	0.5 M H ₂ SO ₄	[1]	
RuO ₂	OER	~300-400	-	Alkaline	[1]
IrO ₂	OER	~300-400	-	Alkaline	[1]

Overall Water Splitting Performance

Catalyst Pair	Cell Voltage @ 10 mA/cm ² (V)	Electrolyte	Reference
Ni ₃ Te ₂	Ni ₃ Te ₂	1.66	
Ni ₃ Se ₂	Ni ₃ Se ₂	1.65	
Ni ₃ S ₂ -Fe-Ni	Ni ₃ S ₂ -Fe-Ni	1.55	

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating research findings. Below are the protocols for the synthesis of Ni₃Te₂ and its electrochemical evaluation.

Synthesis of Ni₃Te₂ Electrocatalyst

Ni₃Te₂ can be synthesized via several methods, including electrodeposition and hydrothermal synthesis.[\[6\]](#)[\[7\]](#)

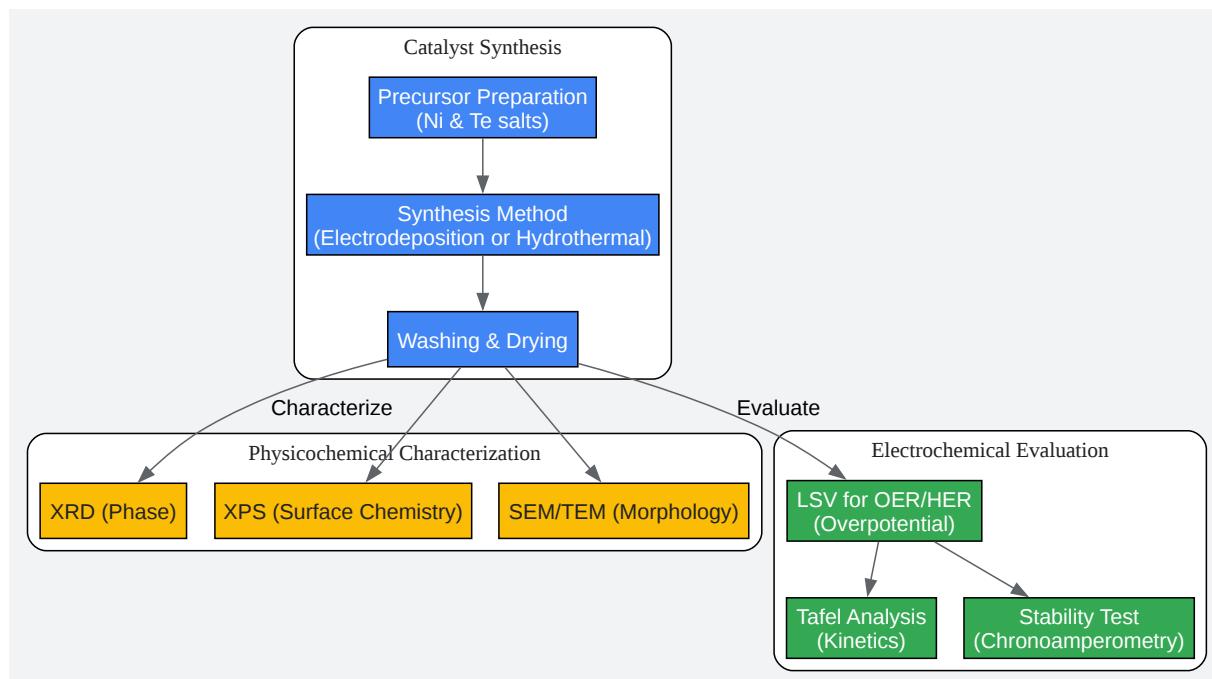
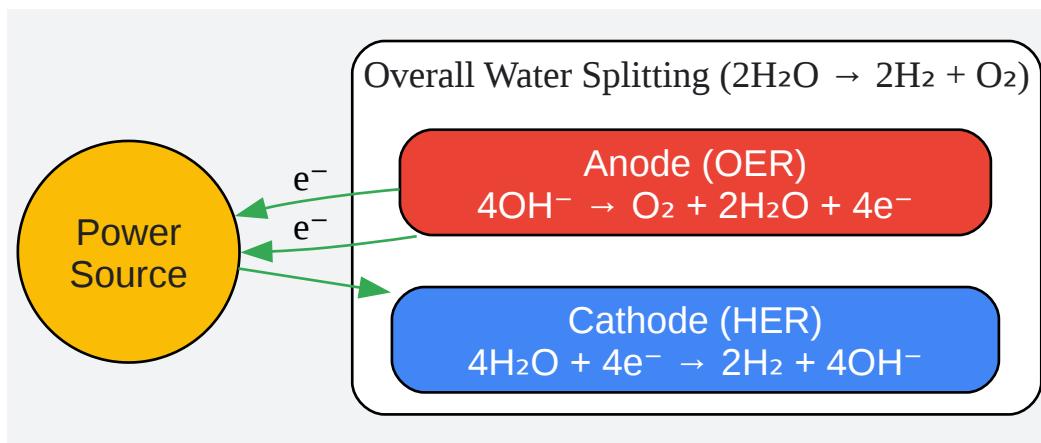
1. Electrodeposition Method[\[1\]](#)[\[8\]](#)

- Electrolyte Preparation: An aqueous solution is prepared containing 10 mM Ni(CH₃COO)₂·4H₂O and 10 mM TeO₂.
- Deposition: The Ni₃Te₂ film is cathodically electrodeposited onto a substrate (e.g., Glassy Carbon (GC), Gold (Au) glass, or Nickel Foam (NF)). The deposition is carried out at a constant potential, typically around -0.65 V vs. Ag/AgCl.
- Post-Treatment: After deposition, the substrate is thoroughly washed with deionized water to remove any residual impurities from the surface.

2. Hydrothermal Synthesis Method[\[6\]](#)[\[7\]](#)

- Precursor Solution: A nickel salt (e.g., nickel chloride) and a tellurium source (e.g., thiourea or thioacetamide) are dissolved in an aqueous solution.
- Reaction: The solution is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 120-180°C) for several hours.

- **Product Recovery:** After the reaction, the autoclave is cooled to room temperature. The resulting Ni_3Te_2 powder is collected by centrifugation, washed with deionized water and ethanol, and dried in a vacuum oven.



Electrochemical Characterization

The bifunctional catalytic activity of Ni_3Te_2 is evaluated using a standard three-electrode electrochemical setup.

- **Setup:**
 - **Working Electrode:** The synthesized Ni_3Te_2 catalyst on a conductive substrate.
 - **Counter Electrode:** A platinum wire or graphite rod.
 - **Reference Electrode:** A saturated calomel electrode (SCE) or Ag/AgCl electrode.
- **Electrolyte:** Typically 1.0 M KOH solution, saturated with N_2 .
- **Measurements:**
 - **Linear Sweep Voltammetry (LSV):** Used to determine the overpotential required to achieve a specific current density for OER and HER.
 - **Tafel Plots:** Derived from the LSV curves, the Tafel slope is calculated to assess the reaction kinetics.
 - **Chronoamperometry or Chronopotentiometry:** Employed to evaluate the long-term stability of the catalyst at a constant potential or current.
 - **Electrochemical Impedance Spectroscopy (EIS):** Used to study the charge transfer resistance and electrode kinetics.

Diagrams and Workflows

Visual representations of the processes and mechanisms provide a clearer understanding of the catalytic system.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bimetallic atom-improved Ni₃S₂ bifunctional electrocatalysts for efficient hydrogen evolution reaction and overall water splitting performance - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Strategies for Ni₃S₂-Based Electrocatalysts with Enhanced Hydrogen Evolution Performance: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- To cite this document: BenchChem. [Validating the Bifunctional Catalytic Activity of Nickel Telluride (Ni₃Te₂): A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1630438#validating-the-bifunctional-catalytic-activity-of-ni3te2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com